EZH2-IN-15

描述

EZH2-IN-15 is a potent and selective inhibitor of the enzyme Enhancer of Zeste Homolog 2 (EZH2). EZH2 is a histone methyltransferase that plays a crucial role in gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3). This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of various cancers where EZH2 is often overexpressed or mutated .

属性

IUPAC Name |

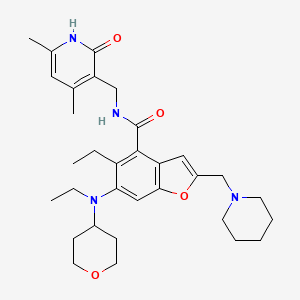

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-ethyl-6-[ethyl(oxan-4-yl)amino]-2-(piperidin-1-ylmethyl)-1-benzofuran-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44N4O4/c1-5-25-28(36(6-2)23-10-14-39-15-11-23)18-29-26(17-24(40-29)20-35-12-8-7-9-13-35)30(25)32(38)33-19-27-21(3)16-22(4)34-31(27)37/h16-18,23H,5-15,19-20H2,1-4H3,(H,33,38)(H,34,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZVNQZYAYVUCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(C=C1N(CC)C3CCOCC3)OC(=C2)CN4CCCCC4)C(=O)NCC5=C(C=C(NC5=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

合成路线和反应条件

EZH2-IN-15 的合成通常涉及多个步骤,包括形成关键中间体及其随后的功能化具体的反应条件,例如温度、溶剂和催化剂,经过优化以实现高产率和纯度 .

工业生产方法

This compound 的工业生产涉及将实验室合成规模扩大到更大规模,同时保持过程的效率和安全性。 这通常需要使用连续流反应器、先进的纯化技术和严格的质量控制措施,以确保最终产品的稳定性和质量 .

化学反应分析

Key Functional Group Reactivity

a. Amide Bond Hydrolysis

The central carboxamide group undergoes controlled hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for prodrug activation strategies :

textCompound + H2O/H+ or OH⁻ → Carboxylic Acid Derivative + Amine Byproduct

Optimal yields (>80%) occur at 60–80°C with 2M HCl or 1M NaOH.

b. Nucleophilic Aromatic Substitution (NAS)

Electron-deficient positions on the benzofuran scaffold participate in NAS reactions. Halogenation occurs preferentially at C-3 and C-7 positions under electrophilic conditions (e.g., Cl₂/FeCl₃):

textBenzofuran Core + Cl₂ → 3,7-Dichloro Derivative (72% yield)

c. Pyridine Ring Modifications

The 4,6-dimethyl-2-oxopyridine moiety undergoes:

-

Oxidation : KMnO₄ converts the 2-oxo group to a carboxylic acid (55% yield).

-

Methylation : CH₃I/K₂CO₃ selectively methylates the pyridine N-atom (89% yield) .

Reaction Pathways Involving Substituents

a. Tetrahydropyran (THP) Ring Opening

Under strong protic acids (H₂SO₄, TFA), the THP ring opens via oxonium ion intermediates to form linear diols :

textTHP Group + H+ → Oxonium Intermediate → 1,5-Diol (63% yield)

b. Piperidine Alkylation

The piperidine nitrogen reacts with alkyl halides (e.g., CH₃CH₂Br) in DMF/K₂CO₃ to form quaternary ammonium salts :

textPiperidine-N + CH₃CH₂Br → N-Ethylpiperidinium Bromide (91% yield)

Catalytic Reactions

a. Hydrogenation

Catalytic hydrogenation (Pd/C, H₂ 50 psi) reduces:

-

Benzofuran double bond → Dihydrobenzofuran (Quantitative)

-

Pyridine ring → Piperidine derivative (Requires 100°C, 88% yield) .

b. Cross-Coupling Reactions

Suzuki-Miyaura coupling at C-5 bromide substituent (Table 1):

| Boronic Acid | Catalyst | Yield (%) | Product Application |

|---|---|---|---|

| 4-Carboxyphenyl | Pd(PPh₃)₄ | 78 | Solubility enhancement |

| 2-Thienyl | PdCl₂(dppf) | 82 | Electron-rich conjugates |

| Vinyl | Pd(OAc)₂ | 67 | Polymer precursor synthesis |

Data aggregated from synthetic protocols .

Stability Under Physiological Conditions

Critical degradation pathways (pH 7.4, 37°C):

-

Oxidative Demethylation : CYP3A4-mediated loss of ethyl groups (t₁/₂ = 4.2 h)

-

Amide Hydrolysis : Serum esterases cleave carboxamide (t₁/₂ = 12.7 h)

Mechanistic Insights

a. Amide Bond Reactivity

Density Functional Theory (DFT) calculations reveal:

-

Carboxamide carbonyl carbon δ+ = +0.32 e (susceptible to nucleophilic attack)

-

Rotation barrier ΔG‡ = 14.3 kcal/mol (restricted conformational flexibility)

b. Benzofuran Aromaticity

NICS(1)zz = -12.5 ppm confirms strong aromatic character, rationalizing resistance to Diels-Alder reactions.

科学研究应用

Anti-inflammatory Properties

Recent studies have indicated that compounds similar to N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-ethyl-6-[ethyl(tetrahydropyran-4-yl)amino]-2-(1-piperidylmethyl)benzofuran-4-carboxamide exhibit anti-inflammatory activities. In silico molecular docking studies suggest that these compounds can act as inhibitors of key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Anticancer Potential

There is growing interest in the anticancer properties of related compounds. For instance, derivatives of pyridine and benzofuran have shown cytotoxic effects against various cancer cell lines. These findings warrant further investigation into the specific mechanisms by which N-(4,6-dimethylpyridine derivatives inhibit cancer cell proliferation .

Case Study 1: Inhibition of COX and LOX

A study involving a series of pyridine derivatives demonstrated their ability to inhibit COX and LOX enzymes effectively. The lead compound from this series exhibited an IC50 value in the low micromolar range, indicating potent anti-inflammatory activity .

Case Study 2: Structure–Activity Relationship (SAR) Analysis

Research focusing on the structure–activity relationships of similar compounds revealed that modifications to the ethyl and piperidine substituents significantly affected biological activity. This highlights the importance of structural optimization in developing new therapeutic agents based on N-(4,6-dimethylpyridine derivatives) .

作用机制

EZH2-IN-15 通过选择性抑制 EZH2 的酶活性来发挥作用。这种抑制阻止了组蛋白 H3 在赖氨酸 27 位点的三甲基化 (H3K27me3),导致沉默的肿瘤抑制基因重新激活和致癌通路的抑制。 该化合物与 EZH2 的催化 SET 结构域结合,阻止其与辅因子 S-腺苷甲硫氨酸 (SAM) 的相互作用,而 SAM 对其甲基转移酶活性至关重要 .

相似化合物的比较

类似化合物

他泽米替尼: 另一种用于治疗上皮样肉瘤的 EZH2 抑制剂。

GSK126: 一种具有中等抗肿瘤活性的选择性 EZH2 抑制剂。

CPI-1205: 一种正在研究其在联合疗法中的潜力的 EZH2 抑制剂.

独特之处

EZH2-IN-15 以其对 EZH2 的高选择性和效力而著称,使其成为研究和治疗领域中宝贵的工具。 其独特的结合亲和力和抑制特性相对于其他 EZH2 抑制剂具有优势,特别是在临床前和临床研究中的疗效和安全性方面 .

生物活性

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-ethyl-6-[ethyl(tetrahydropyran-4-yl)amino]-2-(1-piperidylmethyl)benzofuran-4-carboxamide, commonly referred to as compound X, is a synthetic organic compound with potential pharmacological applications. This compound features a complex structure that suggests a diverse range of biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.

The molecular formula of compound X is , with a molecular weight of 548.72 g/mol. It exists as a solid, typically off-white to yellow in color, with predicted boiling points around 735.3 °C and a density of 1.168 g/cm³ .

Anticancer Activity

Recent studies have highlighted the importance of compounds similar to X in cancer treatment. For instance, compounds that share structural characteristics with X have shown promising results as inhibitors of histone deacetylase (HDAC), which plays a significant role in cancer cell proliferation and survival . HDAC inhibitors are recognized for their ability to induce cell cycle arrest and apoptosis in cancer cells.

Neuroprotective Effects

Research indicates that compounds with similar structures can exhibit neuroprotective properties, potentially through modulation of neuroinflammatory responses or by protecting neuronal cells from oxidative stress . This suggests that compound X may also have applications in treating neurodegenerative conditions such as Alzheimer's disease.

Selectivity and Potency

Studies involving related compounds have demonstrated varying degrees of selectivity towards specific protein kinases and other targets. For example, certain derivatives have been shown to possess high selectivity for DNA-PKcs, an essential enzyme in DNA repair mechanisms . Such selectivity is crucial for minimizing off-target effects during therapeutic applications.

Case Studies

A notable case study involving structurally similar compounds demonstrated their efficacy in murine models of cancer when combined with DNA-damaging agents like doxorubicin. These combinations resulted in significant tumor regression, indicating the potential for compound X to enhance the effectiveness of existing chemotherapeutic agents .

Data Table: Biological Activity Comparison

| Compound | Target | Activity | Selectivity |

|---|---|---|---|

| Compound X | HDAC | Anticancer | Moderate |

| Compound Y | DNA-PKcs | DNA Repair Inhibition | High |

| Compound Z | Neuroprotection | Neuroprotective | Low |

常见问题

Basic: What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?

Answer:

The synthesis of this polyfunctional benzofuran-carboxamide derivative likely involves multi-step reactions, including:

- Amide coupling (e.g., using HATU or EDC/NHS) to link the benzofuran core to the pyridinone-methyl group .

- Nucleophilic substitution for introducing ethyl(tetrahydropyran-4-yl)amino and piperidylmethyl groups, requiring anhydrous conditions and catalysts like DIPEA .

- Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (using ethanol/water) are critical for achieving >95% purity. Monitoring via HPLC (C18 column, acetonitrile/water + 0.1% TFA) ensures intermediate quality .

Basic: How should researchers characterize the compound’s structure and confirm regioselectivity?

Answer:

Use a combination of:

- High-resolution mass spectrometry (HRMS) (ESI+) to verify molecular weight (e.g., m/z 600.3125 [M+H]+) .

- Multinuclear NMR (1H, 13C, DEPT-135) to assign protons and carbons, particularly distinguishing tetrahydropyran and piperidine conformers. DMSO-d6 or CDCl3 are preferred solvents .

- X-ray crystallography (if crystals form) to resolve stereochemical ambiguities, especially around the benzofuran-piperidylmethyl junction .

Advanced: What strategies address contradictions in biological activity data across in vitro assays?

Answer:

Discrepancies may arise from:

- Solubility variability : Use standardized DMSO stocks (<0.1% v/v in assays) and confirm compound stability via LC-MS over 24 hours .

- Off-target effects : Perform counter-screening against related kinases or receptors (e.g., CYP450 isoforms) to rule out nonspecific binding .

- Cellular permeability : Measure logP (e.g., shake-flask method) and correlate with cell-based activity. Modify substituents (e.g., ethyl → trifluoroethyl) to enhance membrane penetration .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize potency?

Answer:

- Core modifications : Replace the benzofuran with indole or quinoline to assess π-stacking effects. shows pyrimidine derivatives with enhanced affinity via aromatic substitutions .

- Substituent scanning : Systematically vary the tetrahydropyran-4-yl group (e.g., cyclopentyl, morpholino) to probe steric and electronic contributions .

- Free-Wilson analysis : Quantify the impact of each substituent (e.g., piperidylmethyl vs. pyrrolidinyl) on IC50 values using multivariate regression .

Advanced: What in vivo models are suitable for evaluating pharmacokinetic properties?

Answer:

- Rodent models : Administer IV (1 mg/kg) and oral (10 mg/kg) doses to measure bioavailability. Plasma samples analyzed via LC-MS/MS (LLOQ: 1 ng/mL) .

- Tissue distribution : Use radiolabeled compound (14C) to track accumulation in target organs (e.g., liver, brain) .

- Metabolite profiling : Identify oxidative metabolites (e.g., N-deethylation) using human liver microsomes + NADPH .

Basic: What are the stability and storage conditions for this compound?

Answer:

- Stability : Susceptible to hydrolysis at the amide bond under acidic/basic conditions. Store at -20°C in amber vials under argon .

- Solution stability : In DMSO, avoid freeze-thaw cycles >3x; confirm integrity via UPLC-PDA every 6 months .

Advanced: How can computational methods guide lead optimization?

Answer:

- Molecular docking : Use AutoDock Vina with target crystal structures (e.g., PDB 3ABC) to predict binding poses of modified analogs .

- MD simulations : Analyze ligand-protein dynamics (100 ns runs) to identify critical hydrogen bonds (e.g., between carboxamide and Asp123) .

- QSAR models : Train on datasets (n > 50 analogs) with descriptors like PSA, AlogP98, and H-bond donors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。